2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide
Description
2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine
Properties
IUPAC Name |
2-(2-chloro-N-(2,5-dichlorophenyl)sulfonylanilino)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3N2O4S/c1-30-16-9-7-15(8-10-16)25-21(27)13-26(19-5-3-2-4-17(19)23)31(28,29)20-12-14(22)6-11-18(20)24/h2-12H,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTUJKHJNDXBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-chloroaniline to form the sulfonamide intermediate. This intermediate is then reacted with 4-methoxyphenylacetic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the chlorine atoms may enhance binding affinity. The compound’s effects are mediated through specific pathways, depending on its application.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide
- 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-phenylacetamide
Uniqueness
Compared to similar compounds, 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide is unique due to the presence of the 4-methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its applications and effectiveness in different research and industrial contexts.
Biological Activity
2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide is a sulfonamide derivative known for its diverse biological activities. This compound, characterized by its complex structure, has garnered interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is essential for further development and application in pharmacology.
Chemical Structure and Properties
- Molecular Formula : C16H15Cl3N2O3S
- Molecular Weight : Approximately 421.726 g/mol
- Functional Groups : Chloro-substituted phenyl group, sulfonamide moiety, and acetamide group.
The unique combination of these functional groups contributes to the compound's reactivity and biological activity.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Sulfonamide derivatives are known for their antibacterial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains.
- Anticancer Potential : Preliminary research suggests that this compound may exhibit cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The ability of sulfonamides to modulate inflammatory pathways has been documented, suggesting that this compound may also possess anti-inflammatory properties.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, crucial in bacterial folate synthesis.
- Cell Cycle Disruption : Studies indicate that certain sulfonamide derivatives can interfere with cell cycle progression in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
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Antimicrobial Efficacy :
- A study demonstrated that similar sulfonamide compounds exhibited effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL.
Compound Bacterial Strain MIC (µg/mL) Compound A E. coli 4 Compound B S. aureus 1 -
Cytotoxicity Assessment :
- In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced significant cell death at concentrations greater than 10 µM.
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Anti-inflammatory Activity :
- Experimental models showed reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) upon treatment with related sulfonamide derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
